N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride
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Overview
Description
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving suitable precursors.
Sulfonamide Group Introduction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide sulfate
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide phosphate
Uniqueness
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in research and industry.
Properties
CAS No. |
137048-36-3 |
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Molecular Formula |
C12H23ClN4O3S |
Molecular Weight |
338.86 g/mol |
IUPAC Name |
1-methyl-N-(2-methyl-3-morpholin-4-ylpropyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O3S.ClH/c1-11(8-16-3-5-19-6-4-16)7-14-20(17,18)12-9-15(2)10-13-12;/h9-11,14H,3-8H2,1-2H3;1H |
InChI Key |
ZBFHYGAKZXIZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)CN2CCOCC2.Cl |
Origin of Product |
United States |
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